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Compound of Interest

Compound Name:
3-(TERT-

BUTYL)CYCLOHEXANONE

CAS No.: 936-99-2

Cat. No.: B1295260

Get Quote

In the landscape of organic chemistry, particularly within the realms of stereochemistry and

reaction mechanism analysis, certain molecules serve as foundational models. 3-(tert-
butyl)cyclohexanone is one such archetype. Its utility arises not from complexity, but from a

profound simplicity in its conformational behavior. The presence of a sterically demanding tert-

butyl group at the 3-position effectively "locks" the six-membered ring into a preferred

geometry.[1][2] This conformational rigidity provides a predictable three-dimensional scaffold,

making it an invaluable tool for studying the stereochemical outcomes of reactions at the

carbonyl group.[1] Understanding the nuances of its structure is fundamental for developing

new synthetic methodologies and for the targeted synthesis of complex molecules where

stereochemistry is paramount.

This guide provides a detailed exploration of the molecular structure of 3-(tert-
butyl)cyclohexanone (IUPAC Name: 3-(1,1-dimethylethyl)-cyclohexanone; CAS Registry

Number: 936-99-2), delving into its conformational preferences, spectroscopic signature, and

the influence of its structure on chemical reactivity.[3]
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Core Directive: Conformational Analysis and the
Dominance of the Equatorial Tert-Butyl Group
The six-membered cyclohexanone ring is not planar; it predominantly adopts a low-energy

chair conformation to minimize angular and torsional strain.[4] In this conformation, substituents

can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring)

and equatorial (extending from the perimeter of the ring). These two forms are interconvertible

via a process known as a "ring flip."

For a monosubstituted cyclohexane, the equilibrium between the two chair conformers favors

the one where the substituent is in the more spacious equatorial position.[4] This preference is

dramatically amplified in the case of 3-(tert-butyl)cyclohexanone. The tert-butyl group is

exceptionally bulky, and when forced into an axial position, it experiences severe steric

repulsion with the axial hydrogens at the C1 and C5 positions. This destabilizing interaction is

known as a 1,3-diaxial interaction.[4]

Consequently, the conformational equilibrium for 3-(tert-butyl)cyclohexanone overwhelmingly

favors the conformer where the tert-butyl group occupies an equatorial position. The energy

penalty for placing a tert-butyl group in an axial position is significant, estimated to be around

21 kJ/mol, effectively locking the ring in this single conformation.[4]

Caption: Conformational equilibrium of 3-(tert-butyl)cyclohexanone.

Table 1: Conformational Energy Comparison

Conformer
Tert-Butyl
Position

Key Steric
Interactions

Relative
Energy
(kJ/mol)

Population at
298 K

A Equatorial Minimal ~0 (Reference) >99.9%

B Axial 1,3-Diaxial Strain ~21 <0.1%

Spectroscopic Validation of the Molecular Structure
Spectroscopic techniques provide definitive evidence for the structure and dominant

conformation of 3-(tert-butyl)cyclohexanone.
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Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp

absorption band characteristic of the carbonyl (C=O) stretching vibration, typically appearing

around 1710-1725 cm⁻¹. Additional bands corresponding to C-H stretching and bending

vibrations are also present.[3]

¹³C NMR Spectroscopy: Due to the locked conformation, the molecule exhibits a distinct set

of signals. The carbonyl carbon is significantly deshielded and appears far downfield. The

quaternary carbon of the tert-butyl group and its three equivalent methyl carbons are also

readily identifiable.

¹H NMR Spectroscopy: The proton spectrum is more complex due to overlapping signals in

the 1.0-2.5 ppm range for the methylene and methine protons of the ring. The nine

equivalent protons of the tert-butyl group typically appear as a sharp singlet around 0.9 ppm.

Table 2: Key Spectroscopic Data for 3-(tert-butyl)cyclohexanone

Technique Feature
Typical
Value/Region

Reference

IR Spectroscopy
Carbonyl (C=O)

Stretch
~1715 cm⁻¹ [3]

¹³C NMR (in CDCl₃) Carbonyl Carbon (C1) ~212 ppm [3]

C-tBu (C3) ~47 ppm [3]

Quaternary tBu

Carbon
~32 ppm [3]

Methyl tBu Carbons ~27 ppm [3]

¹H NMR (in CDCl₃) tert-Butyl Protons ~0.9 ppm (singlet, 9H)

Ring Protons
1.2 - 2.5 ppm

(multiplets, 9H)
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The conformationally rigid structure of 3-(tert-butyl)cyclohexanone has profound implications

for its synthesis and reactivity.

Synthesis Workflow
A common and reliable method for synthesizing 3-(tert-butyl)cyclohexanone is through the

oxidation of its corresponding secondary alcohol, 3-(tert-butyl)cyclohexanol.[1] This precursor

alcohol exists as cis and trans diastereomers, which can be oxidized using various standard

reagents, such as those based on chromium (e.g., PCC, Jones reagent) or milder, modern

alternatives.[1]

3-tert-butylcyclohexanol
(cis/trans mixture)

Oxidation Reaction

Oxidizing Agent
(e.g., H₂CrO₄, PCC)

Aqueous Workup
& Extraction

Crude Product 3-(tert-butyl)cyclohexanonePurification
(Distillation or Chromatography)

Pure Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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